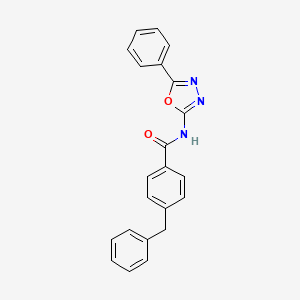

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the benzyl and benzamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a benzohydrazide with a benzoic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

化学反应分析

Types of Reactions

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine or alcohol derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Compounds containing the oxadiazole ring, such as 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have shown promising results in antimicrobial studies. Research indicates that derivatives of oxadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain oxadiazole derivatives possess minimum inhibitory concentrations (MIC) that highlight their potential as antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For example, derivatives with similar structures have shown significant cytotoxicity against human colorectal carcinoma cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Neuroprotective Effects

Recent research has focused on the neuroprotective properties of oxadiazole derivatives in models of neurodegenerative diseases. Compounds similar to this compound have been evaluated for their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease .

Materials Science Applications

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties. Studies have indicated that compounds with oxadiazole moieties can function as luminescent materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymeric Composites

In materials science, the incorporation of oxadiazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. The presence of the oxadiazole ring can improve the performance of polymeric materials under various environmental conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the oxadiazole ring through cyclization reactions followed by functionalization with benzyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

作用机制

The mechanism of action of 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in its nematicidal activity, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts the energy production in nematodes, leading to their death.

相似化合物的比较

Similar Compounds

1,2,4-oxadiazole derivatives: These compounds also contain the oxadiazole ring but differ in the position of nitrogen atoms.

1,3,4-thiadiazole derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring.

Uniqueness

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzyl and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structural features of this compound, particularly the oxadiazole moiety, have been associated with various pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a benzamide backbone with a benzyl group and an oxadiazole ring, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H24N4O2 |

| Molecular Weight | 440.49 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Activity

Recent research indicates that compounds containing the oxadiazole moiety exhibit potent anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown significant inhibitory effects against various cancer cell lines:

- Study Findings : In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer types including breast (MCF7), prostate (PC3), and colon (HCT116) cancer cells. Comparative studies showed that this compound's potency was higher than conventional chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

- Induction of Apoptosis : Studies suggest that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated potential neuroprotective effects. Research indicates that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease:

- In Vitro Studies : Compounds similar to this compound have shown IC50 values below 0.5 µM against AChE and BChE, suggesting strong potential for cognitive enhancement .

Comparative Studies

A comparison of biological activities among various oxadiazole derivatives reveals that while many share similar structural motifs, their biological activities can vary significantly based on subtle structural differences.

| Compound | Anticancer IC50 (µM) | AChE Inhibition IC50 (µM) |

|---|---|---|

| This compound | 1.18 | 0.42 |

| 1-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-N-benzylacetamide | 0.67 | Not reported |

| N-(4-chlorobenzyl)-5-(pyridin-3-yloxy)-1,3,4-oxadiazol-2-amines | 0.80 | Not reported |

属性

IUPAC Name |

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAKKVQLMAKLGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。